3-Phenanthren-1-ylbutanoic acid

Description

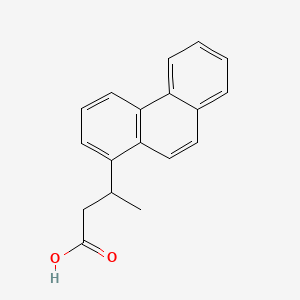

3-Phenanthren-1-ylbutanoic acid is a carboxylic acid derivative featuring a phenanthrene moiety attached to the third carbon of a butanoic acid chain.

Properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

3-phenanthren-1-ylbutanoic acid |

InChI |

InChI=1S/C18H16O2/c1-12(11-18(19)20)14-7-4-8-16-15-6-3-2-5-13(15)9-10-17(14)16/h2-10,12H,11H2,1H3,(H,19,20) |

InChI Key |

SRSUTGLQQNASJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC2=C1C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthren-1-ylbutanoic acid typically involves the following steps:

Friedel-Crafts Acylation: Phenanthrene is subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the butanoic acid chain to the phenanthrene ring.

Hydrolysis: The acylated product is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenanthren-1-ylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The phenanthrene moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthraquinone derivatives.

Reduction: The compound can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced phenanthrene derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.

Major Products:

Oxidation: Phenanthraquinone derivatives.

Reduction: Reduced phenanthrene derivatives.

Substitution: Nitro, sulfonic, and bromo derivatives of phenanthrene.

Scientific Research Applications

Chemistry: 3-Phenanthren-1-ylbutanoic acid is used as a precursor in the synthesis of various phenanthrene derivatives, which are valuable intermediates in organic synthesis.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of phenanthrene derivatives in drug development, particularly for their anti-inflammatory and anticancer effects.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenanthren-1-ylbutanoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, phenanthrene derivatives can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, these compounds may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

- Phenanthrene vs. Phenyl Substituents: The phenanthrene group in this compound introduces significant steric hindrance and aromaticity compared to simpler phenyl-substituted analogs like 3-phenylpropionic acid. This could reduce solubility in polar solvents but enhance binding affinity to hydrophobic targets (e.g., PAH receptors) .

- Functional Group Diversity: Unlike 3-oxo-2-phenylbutanamide (amide/ketone) or 1-phenyl-3-butylamine (amine), this compound’s carboxylic acid group may confer higher acidity (pKa ~4-5), influencing its reactivity in synthesis or biological systems .

- Biological Activity: Amino-substituted analogs (e.g., 3-amino-4-phenylbutanoic acid) may exhibit neurotransmitter-like activity, whereas the phenanthrene derivative’s larger aromatic system could align with anticancer or anti-inflammatory applications observed in other PAH derivatives .

Forensic and Environmental Relevance

- Wastewater Detection: Analogous to 3-oxo-2-phenylbutanamide, this compound might be detectable in wastewater via advanced chromatography, though its environmental persistence remains speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.